Comparative Oral Bioavailability: Quercetin-3-O-gentiobioside vs. Structurally Related Quercetin Glycosides in Rats
Quercetin-3-O-gentiobioside (Q3G), which contains a single β-gentiobiosyl moiety at C-3, demonstrates an oral bioavailability (F value) of 3.0% following administration in aqueous solution to rats, as calculated from total quercetin plasma concentrations over 0–12 h [1]. In the same study, quercetin aglycone exhibited an F value of 2.0%, isoquercitrin (quercetin-3-O-glucoside, IQC) 12%, quercetin-3-O-maltoside (Q3M) 30%, and enzymatically modified isoquercitrin (EMIQ) 35% [2]. Despite high aqueous solubility, Q3G's low bioavailability is mechanistically attributed to the inability of rat intestinal epithelial homogenate to hydrolyze the β-gentiobiosyl moiety to release free quercetin [3].
| Evidence Dimension | Oral Bioavailability (F value; total quercetin in plasma, AUC 0–12 h) |
|---|---|
| Target Compound Data | Quercetin-3-O-gentiobioside (Q3G): F = 3.0% |
| Comparator Or Baseline | Quercetin aglycone: 2.0%; Isoquercitrin (IQC): 12%; Quercetin-3-O-maltoside (Q3M): 30%; EMIQ: 35% |
| Quantified Difference | Q3G F value is 1.5× that of aglycone (3.0% vs. 2.0%); 4× lower than IQC; 10× lower than Q3M; 11.7× lower than EMIQ |
| Conditions | Oral administration to rats under anesthesia; compounds dissolved in water (or suspension for quercetin, rutin, IQC); plasma quercetin measured after enzymatic deconjugation (β-glucuronidase/sulfatase); F value calculated from AUC 0–12 h |
Why This Matters
These data demonstrate that the β-gentiobiosyl moiety confers exceptionally low oral bioavailability compared to other quercetin glycosides, which is a critical consideration for researchers selecting quercetin derivatives for in vivo studies where systemic exposure to quercetin aglycone is the desired endpoint.
- [1] Makino, T., Shimizu, R., Kanemaru, M., Suzuki, Y., Moriwaki, M., & Mizukami, H. (2009). Enzymatically modified isoquercitrin, alpha-oligoglucosyl quercetin 3-O-glucoside, is absorbed more easily than other quercetin glycosides or aglycone after oral administration in rats. Biological and Pharmaceutical Bulletin, 32(12), 2034–2040. https://doi.org/10.1248/bpb.32.2034 View Source
- [2] Makino, T., Shimizu, R., Kanemaru, M., Suzuki, Y., Moriwaki, M., & Mizukami, H. (2009). Enzymatically modified isoquercitrin, alpha-oligoglucosyl quercetin 3-O-glucoside, is absorbed more easily than other quercetin glycosides or aglycone after oral administration in rats. Biological and Pharmaceutical Bulletin, 32(12), 2034–2040. https://doi.org/10.1248/bpb.32.2034 View Source
- [3] Makino, T., Shimizu, R., Kanemaru, M., Suzuki, Y., Moriwaki, M., & Mizukami, H. (2009). Enzymatically modified isoquercitrin, alpha-oligoglucosyl quercetin 3-O-glucoside, is absorbed more easily than other quercetin glycosides or aglycone after oral administration in rats. Biological and Pharmaceutical Bulletin, 32(12), 2034–2040. https://doi.org/10.1248/bpb.32.2034 View Source
